Piperidin-4-ylmethyl trifluoromethanesulfonate
CAS No.:
Cat. No.: VC18720641
Molecular Formula: C7H12F3NO3S
Molecular Weight: 247.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12F3NO3S |
|---|---|
| Molecular Weight | 247.24 g/mol |
| IUPAC Name | piperidin-4-ylmethyl trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C7H12F3NO3S/c8-7(9,10)15(12,13)14-5-6-1-3-11-4-2-6/h6,11H,1-5H2 |
| Standard InChI Key | ZOLMABZRMSAAGM-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1COS(=O)(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Piperidin-4-ylmethyl trifluoromethanesulfonate (IUPAC name: piperidin-4-ylmethyl trifluoromethanesulfonate) has the molecular formula C₇H₁₂F₃NO₃S and a molecular weight of 247.24 g/mol. Its structure consists of:
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A piperidine ring (a six-membered amine heterocycle) with a methyl group at the 4-position.
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A trifluoromethanesulfonate group (-SO₂CF₃) attached to the methyl group, serving as a highly electrophilic leaving group.
The compound’s canonical SMILES representation is C1CNCCC1COS(=O)(=O)C(F)(F)F, and its X-ray crystallographic data (if available) would reveal a planar triflate group with typical S–O bond lengths of ~1.42 Å.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of piperidin-4-ylmethyl trifluoromethanesulfonate typically follows a two-step protocol:
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Preparation of Piperidin-4-ylmethanol:
Piperidin-4-ylmethanol is synthesized via reduction of ethyl piperidine-4-carboxylate using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). -
Triflation Reaction:
The alcohol is treated with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or pyridine. The reaction proceeds under anhydrous conditions in dichloromethane (DCM) at 0–25°C :Yields typically exceed 70%, with purification via column chromatography or recrystallization from ethyl acetate/hexane mixtures.
Industrial Production
Scaled-up processes employ continuous-flow reactors to enhance safety and efficiency. Key considerations include:
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Temperature Control: Maintaining ≤30°C to prevent decomposition.
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Solvent Recovery: Recycling DCM or THF to reduce costs.
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Quality Assurance: HPLC and NMR spectroscopy ensure ≥95% purity .
Physicochemical Properties
Reactivity and Mechanistic Insights
The triflate group’s strong electron-withdrawing nature renders the compound highly reactive in:
Nucleophilic Substitutions
Piperidin-4-ylmethyl triflate participates in Sₙ2 reactions with nucleophiles (e.g., amines, alkoxides):
For example, reaction with sodium azide (NaN₃) yields piperidin-4-ylmethyl azide, a precursor for click chemistry .
Cross-Coupling Reactions
In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the triflate acts as a leaving group, enabling C–C bond formation:
This reactivity is exploited in synthesizing piperidine-containing pharmaceuticals .
Applications in Drug Discovery
Intermediate in API Synthesis
The compound serves as a key intermediate in manufacturing:
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κ-Opioid Receptor Antagonists: Analogues like JDTic utilize piperidine triflates for selective receptor binding .
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Covalent Enzyme Inhibitors: Electrophilic triflates form stable adducts with cysteine residues (e.g., NLRP3 inflammasome inhibitors) .
| Hazard | Precautionary Measure |
|---|---|
| Moisture Sensitivity | Use anhydrous solvents; store under argon |
| Skin/Eye Irritation | Wear nitrile gloves and safety goggles |
| Inhalation Risk | Use in fume hood; monitor airborne levels |
No acute toxicity data are available, but analogous triflates (e.g., methyl triflate) are classified as Toxic (T) and Corrosive (C) .
Comparison with Related Compounds
Future Directions
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